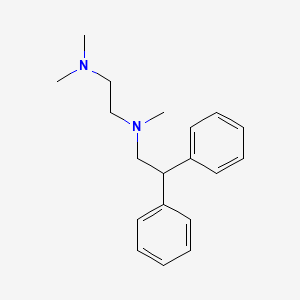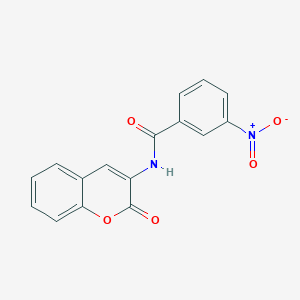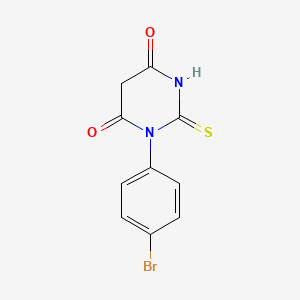
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as DETDA, is a chemical compound that belongs to the family of polyamines. DETDA is widely used in various fields, including polymer chemistry, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine has been extensively studied in various scientific fields, including polymer chemistry, pharmaceuticals, and agrochemicals. In polymer chemistry, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is used as a curing agent for polyurethane coatings and adhesives. In pharmaceuticals, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is used as a chiral auxiliary in the synthesis of various drugs, including antihistamines and antidepressants. In agrochemicals, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is used as a synergist in insecticides and herbicides.
Mécanisme D'action
The mechanism of action of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is not fully understood. However, it is believed that N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine acts as a nucleophile and attacks the isocyanate groups in polyurethane coatings and adhesives, leading to the formation of a cross-linked network. In pharmaceuticals, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine acts as a chiral auxiliary, facilitating the synthesis of chiral compounds. In agrochemicals, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine acts as a synergist, enhancing the activity of insecticides and herbicides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine are not well documented. However, studies have shown that N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is relatively non-toxic and does not cause significant adverse effects in laboratory animals. In addition, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. In addition, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is stable and can be stored for long periods without significant degradation. However, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine has several limitations for lab experiments. It is relatively expensive compared to other curing agents and chiral auxiliaries. In addition, the synthesis of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine requires the use of a catalyst, which can be expensive and difficult to remove.
Orientations Futures
There are several future directions for the study of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine in various applications. In addition, the development of new applications for N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine, such as in the field of biomedicine, is an area of active research.
Méthodes De Synthèse
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine can be synthesized by reacting 2,2-diphenylethylamine with trimethylamine and ethylenediamine in the presence of a catalyst. The reaction yields a mixture of isomers, with the major isomer being N,N',N'-trimethyl-N-(2,2-diphenylethyl)ethane-1,2-diamine. The synthesis of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is relatively simple and can be carried out on a large scale.
Propriétés
IUPAC Name |
N'-(2,2-diphenylethyl)-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2/c1-20(2)14-15-21(3)16-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEATOYRVYMEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422520 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)
![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)
![2-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5799071.png)


![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)
![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)

![1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)